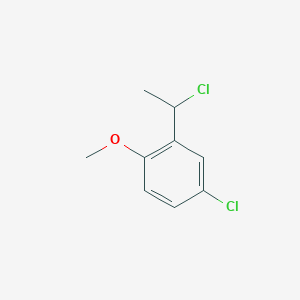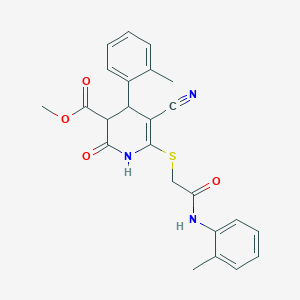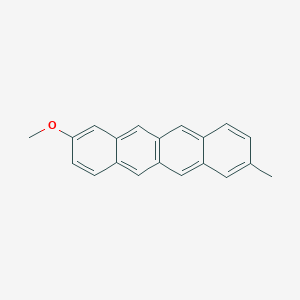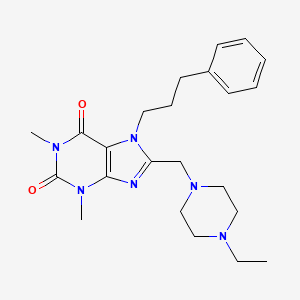
4-Chloro-2-(1-chloroethyl)-1-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound like 4-Chloro-2-(1-chloroethyl)-1-methoxybenzene would be determined by the arrangement of its atoms and the bonds between them . Unfortunately, the specific molecular structure for this compound is not provided in the sources I found.Chemical Reactions Analysis
The chemical reactions involving 4-Chloro-2-(1-chloroethyl)-1-methoxybenzene would depend on its molecular structure and the conditions under which the reactions occur . Without specific information about this compound, it’s difficult to predict its reactivity or the types of reactions it might undergo.Wissenschaftliche Forschungsanwendungen
Electrochemical Reduction
Research has demonstrated the electrochemical reduction of related compounds, showcasing the potential for environmental remediation and understanding reaction mechanisms. For instance, the electrochemical reduction of 4,4′-(2,2,2-trichloroethane-1,1-diyl)bis(methoxybenzene), a pesticide known as methoxychlor, at carbon and silver cathodes in dimethylformamide (DMF), reveals insights into dechlorination processes and product formation, suggesting pathways for pollutant degradation (McGuire & Peters, 2016). Similarly, catalytic reduction with nickel(I) salen highlights a method for reducing environmental pollutants through electrogenerated catalysts (McGuire, Hansen, Karty, & Peters, 2016).
Synthesis and Characterization
Studies on the synthesis of related methoxybenzene compounds reveal methodologies for creating intermediates and end products with specific applications in materials science and organic chemistry. For example, the electrosynthesis and spectroscopic characterization of soluble poly(2-methoxy-5-alkoxy paraphenylenes) provide insights into the structural and electrical properties of polymers derived from methoxybenzene variants (Moustafid et al., 1991).
Chemical Interactions and Stability
Research into the interactions and stability of methoxybenzene compounds under various conditions contributes to a deeper understanding of their behavior in different environments. The study of halogen bonding and substituent effects in methoxyphenols and dimethoxybenzenes helps elucidate the structural determinants influencing these compounds' physical and chemical properties (Varfolomeev et al., 2010). Additionally, the examination of volatile methoxybenzene compounds in grains with off-odors sheds light on the environmental and biological sources of these compounds, as well as their potential impacts on food quality (Seitz & Ram, 2000).
Wirkmechanismus
The mechanism of action refers to how a compound interacts with other molecules or systems. For 4-Chloro-2-(1-chloroethyl)-1-methoxybenzene, this would depend on its molecular structure and the context in which it’s used . Unfortunately, the sources I found do not provide specific information about this compound’s mechanism of action.
Safety and Hazards
The safety and hazards associated with 4-Chloro-2-(1-chloroethyl)-1-methoxybenzene would depend on its physical and chemical properties . It’s important to handle all chemicals with appropriate safety precautions. Unfortunately, the specific safety and hazard information for this compound is not provided in the sources I found.
Eigenschaften
IUPAC Name |
4-chloro-2-(1-chloroethyl)-1-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c1-6(10)8-5-7(11)3-4-9(8)12-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACBQMVZHIEQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide](/img/structure/B2613945.png)
![N-[4-(morpholin-4-yl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2613947.png)
![N-(2-fluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2613948.png)
![5-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2613951.png)
![ethyl 2-(2-((4-(2,3-dimethylphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2613952.png)
![6-[4-(3,4-dichlorophenyl)piperazin-1-yl]-7H-purine](/img/structure/B2613953.png)

![N-cyclohexyl-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2613957.png)
![6-[[4-(2,5-dimethylphenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2613959.png)

![1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)